methyl}carbamate CAS No. 946385-09-7](/img/structure/B2657620.png)

tert-butyl N-{[(Z)-N'-hydroxycarbamimidoyl](phenyl)methyl}carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

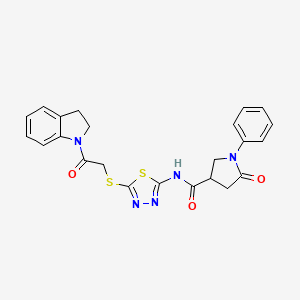

“tert-butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate” is a type of tert-butyl carbamate . It is a derivative of carbamic acid, with a tert-butyl group attached to the oxygen atom and a N-{(Z)-N’-hydroxycarbamimidoylmethyl} group attached to the nitrogen atom . The tert-butyl carbamates are also known as BOC-NR2, BOC amines, BOC amino, BOC amide .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, which includes “tert-butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The molecular formula of “tert-butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate” is C5H11NO2 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The Boc group in “tert-butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical and Chemical Properties Analysis

The molecular weight of “tert-butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate” is 117.1463 . More detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Synthesis and Reactivity

- tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared easily from aldehydes and tert-butyl N-hydroxycarbamate, behaving as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines. These compounds serve as valuable building blocks in organic synthesis due to their versatile reactivity and chemical transformations (Guinchard, Vallée, & Denis, 2005).

Metabolic Studies

- The metabolism of related tert-butylphenyl N-methylcarbamates in insects and mice involves hydroxylation of the tert-butyl group and the N-methyl group, indicating significant biological processing and potential applications in studying metabolic pathways (Douch & Smith, 1971).

Asymmetric Synthesis

- Asymmetric Mannich reactions have been utilized to synthesize chiral tert-butyl phenyl(phenylsulfonyl)methylcarbamates, highlighting their importance in the enantioselective synthesis of biologically active compounds (Yang, Pan, & List, 2009).

Chemical Transformations

- tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates' ability to undergo various chemical transformations showcases their utility as versatile intermediates for synthesizing complex molecules, contributing significantly to the field of organic chemistry (Guinchard, Vallée, & Denis, 2005).

Kinetic Resolution

- Enzymatic kinetic resolution of related tert-butyl phenylcarbamates has been explored, demonstrating the potential for producing chiral compounds with high enantioselectivity. This method could be applied to the synthesis of enantiomerically pure substances, essential for pharmaceutical applications (Piovan, Pasquini, & Andrade, 2011).

Environmental Applications

- Studies on the comparative cytotoxicity of butylated hydroxytoluene and its derivatives, including methylcarbamate compounds, on rat hepatocytes provide insights into their potential environmental impact and safety profile (Nakagawa, Yaguchi, & Suzuki, 1994).

Mécanisme D'action

Safety and Hazards

While specific safety and hazard information for “tert-butyl N-{(Z)-N’-hydroxycarbamimidoylmethyl}carbamate” is not available in the search results, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Propriétés

IUPAC Name |

tert-butyl N-[(2Z)-2-amino-2-hydroxyimino-1-phenylethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O3/c1-13(2,3)19-12(17)15-10(11(14)16-18)9-7-5-4-6-8-9/h4-8,10,18H,1-3H3,(H2,14,16)(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LESQJSHFHZTDQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=NO)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)/C(=N/O)/N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2,4-difluorophenyl)methyl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propanamide](/img/structure/B2657539.png)

![3-methyl-5-[1-(1-methyl-1H-pyrazole-5-carbonyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2657540.png)

![N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2657543.png)

![N,N'-((3aR,4S,7R,7aS)-5-(2-hydroxyethyl)-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2657549.png)

![1-{5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-6-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2657553.png)

![N~4~-(4-methoxyphenyl)-1-phenyl-N~6~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2657554.png)